molecular formula C26H24ClN5O5S B2683298 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-91-5

7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2683298
CAS RN: 893788-91-5
M. Wt: 554.02
InChI Key: MYIYTCYDVMVIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C26H24ClN5O5S and its molecular weight is 554.02. The purity is usually 95%.
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Scientific Research Applications

Adenosine Receptor Antagonists

Compounds structurally similar to 7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been identified as potent adenosine receptor (AR) antagonists. These include a variety of derivatives that have shown to be potent and selective antagonists for the A3 adenosine receptor, with potential implications for the treatment of diseases where adenosine plays a key role, including inflammatory and autoimmune diseases (Burbiel et al., 2016).

Antimicrobial and Nematicidal Agents

A new class of triazolo[4,3-c]quinazolinylthiazolidinones was found to exhibit significant antimicrobial and nematicidal properties. These compounds, synthesized through a one-pot three-component reaction, showed promise against a variety of Gram-positive, Gram-negative bacteria, and fungal strains. Their nematicidal activity against nematodes suggests potential applications in agricultural pest management (Reddy, Kumar, & Sunitha, 2016).

Antihistaminic Activity

Research into 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones revealed compounds with significant H1-antihistaminic activity. This suggests potential applications in the treatment of allergic reactions and related conditions, with some compounds showing comparable or superior efficacy to established antihistamines while exhibiting lower sedative effects (Gobinath, Subramanian, & Alagarsamy, 2015).

Anticancer Activity

Derivatives of triazoloquinazolin-ureas were synthesized and evaluated for their anticancer activity. Some compounds demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This line of research suggests a potential pathway for developing new anticancer therapeutics (Reddy et al., 2015).

Parkinson's Disease Treatment

Heterobicyclo-substituted-[1,2,4]Triazolo[1,5-c]quinazolin-5-amine compounds have been identified as potential treatments for central nervous system disorders, including Parkinson’s disease. Acting as A2A receptor antagonists, these compounds could offer a novel approach to alleviate symptoms of Parkinson’s and other neurodegenerative diseases (Abdel-Magid, 2014).

properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O5S/c1-14-6-8-18(10-15(14)2)38(33,34)26-25-29-24(19-11-16(27)7-9-20(19)32(25)31-30-26)28-17-12-21(35-3)23(37-5)22(13-17)36-4/h6-13H,1-5H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIYTCYDVMVIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=C(C(=C5)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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